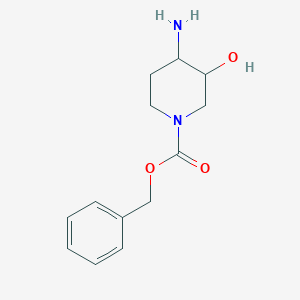

4-Amino-1-Cbz-3-hydroxypiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 4-Amino-1-Cbz-3-hydroxypiperidine typically involves several steps, starting from readily available precursorsThe final step involves the deprotection of the nitrogen to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.

化学反応の分析

4-Amino-1-Cbz-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a non-imidazole histamine H3 receptor antagonist. Such antagonists are crucial in developing treatments for neurological disorders like Alzheimer's disease, where modulation of neurotransmitter levels is essential. Research indicates that 4-Amino-1-Cbz-3-hydroxypiperidine enhances the extracellular levels of neurotransmitters by interacting with histamine receptors, thus potentially improving cognitive function .

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of various piperidine derivatives, which are important in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and other transformations allows chemists to create complex molecular architectures .

Enzymatic Synthesis

Recent advancements have demonstrated the use of multi-enzymatic cascades involving this compound to synthesize enantiopure compounds efficiently. This approach highlights its utility in green chemistry, utilizing biocatalysts to achieve high stereoselectivity without racemization .

Case Study 1: Development of Histamine H3 Receptor Antagonists

A study focused on synthesizing derivatives of this compound to evaluate their efficacy as histamine H3 receptor antagonists. The results indicated that modifications at the Cbz group significantly influenced receptor binding affinity and selectivity, leading to promising candidates for further pharmacological evaluation .

Case Study 2: Enzymatic Cascade Synthesis

In a recent publication, researchers utilized a one-pot enzymatic cascade involving this compound to produce Cbz-protected amino-piperidines from renewable amino alcohols. The process demonstrated high yields and selectivity, showcasing the compound's role in sustainable synthetic methodologies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Application Focus |

|---|---|---|

| 4-Hydroxypiperidine | Hydroxyl group only | Solvent systems, pharmaceuticals |

| 3-Hydroxy-4-aminopiperidine | Hydroxyl and amino groups | Drug development |

| 4-Amino-3-piperidinol | Amino group only | Organic synthesis |

The comparison illustrates that while related compounds share some structural similarities, this compound's unique combination of functional groups enables a broader range of applications, particularly in drug design.

作用機序

The mechanism of action of 4-Amino-1-Cbz-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. Detailed studies are required to fully elucidate these mechanisms .

類似化合物との比較

4-Amino-1-Cbz-3-hydroxypiperidine can be compared with other similar compounds, such as:

trans-3-Amino-1-Cbz-4-hydroxypiperidine: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.

trans-1-Cbz-3-fluoro-4-hydroxypiperidine: This compound contains a fluorine atom, which can significantly alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity.

生物活性

4-Amino-1-Cbz-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a hydroxyl group, which are crucial for its biological interactions. The Cbz (carbobenzyloxy) protecting group enhances its stability and solubility in various solvents, facilitating its use in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can form hydrogen bonds due to its amino and hydroxyl groups, influencing the activity of various molecular targets. Studies have shown that it may act as an inhibitor or modulator in biochemical pathways related to neurological functions and other physiological processes.

1. Enzyme Interactions

This compound has been studied for its potential role as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to reduced enzymatic activity. This property is particularly relevant in the context of drug development for diseases where enzyme dysregulation is a factor.

2. Neurological Research

The compound is being explored for its effects on neurological conditions. Its ability to penetrate the blood-brain barrier makes it a candidate for treating disorders such as depression and anxiety by modulating neurotransmitter systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials: The synthesis begins with readily available piperidine derivatives.

- Protection: The amino group is protected using carbobenzyloxy (Cbz) to prevent unwanted reactions during subsequent steps.

- Hydroxylation: A hydroxyl group is introduced at the appropriate position on the piperidine ring.

The overall yield and purity can vary based on the reaction conditions used, such as temperature, solvent, and catalysts employed .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition: A recent investigation demonstrated that this compound could inhibit specific histone deacetylases (HDACs), which play a critical role in gene expression regulation. The IC50 values indicated significant potency, suggesting potential use in cancer therapies .

- Neuropharmacological Effects: In preclinical models, this compound exhibited anxiolytic effects comparable to established medications, indicating its promise as a therapeutic agent for anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cis-4-Amino-1-Cbz-3-hydroxypiperidine | Similar structure but different stereochemistry | Potentially similar enzyme interactions |

| Trans-3-Amino-1-Cbz-4-hydroxypiperidine | Different positioning of functional groups | Varying potency in enzyme inhibition |

| Trans-1-Cbz-3-fluoro-4-hydroxypiperidine | Contains fluorine; alters reactivity | Enhanced lipophilicity may affect CNS penetration |

特性

IUPAC Name |

benzyl 4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。